2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Overview
Description
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O4S and its molecular weight is 343.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0393548 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes
Research by Khalifa et al. (2015) explores the synthesis of novel heterocyclic aryl monoazo organic compounds, demonstrating the wide applicability of thiazole derivatives in the creation of disperse dyes for polyester fibers. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities. This suggests that derivatives of thiazines, such as the specified compound, may have potential applications in developing materials with biological activity or special properties for industrial applications Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015.
Formation of Carboxamides by Direct Condensation
Kunishima et al. (2001) detail a method for forming carboxamides through direct condensation of carboxylic acids and amines, utilizing a new condensing agent. This process highlights the flexibility and efficiency of synthesizing carboxamide derivatives, including potentially the specified chemical, suggesting its synthesis could leverage similar innovative methods to achieve desired functionalities Kunishima, Kawachi, Hioki, Terao, & Tani, 2001.
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives
The work of Abdalha et al. (2011) involves synthesizing tetrahydrobenzo[b]thiophene derivatives, showcasing the utility of microwave irradiation in organic synthesis. Such methodologies could be applicable in synthesizing and modifying thiazine derivatives, indicating a broader research interest in developing pharmaceuticals or materials with unique chemical properties Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011.
Novel Heterocycles Synthesis
Rathore and Gupta (1995) describe the synthesis of disubstituted 6-Chloro-5-methyl-4H-1,4-benzothiazines, highlighting the creation of novel heterocycles through oxidative cyclization. This research path underscores the potential for discovering new therapeutic agents or materials by exploring the chemical space around thiazines and related heterocycles Rathore & Gupta, 1995.
Antimicrobial and Antitumor Activities
Several studies focus on the antimicrobial and antitumor activities of thiazole and related derivatives. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showing significant antimicrobial activity. Such findings suggest that structurally similar compounds, including the specified thiazine derivative, could be researched for potential antimicrobial or antitumor applications Patel & Patel, 2010.
Properties
IUPAC Name |
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-8-4-7(9(21-2)3-6(8)14)16-12(19)10-5-11(18)17-13(15)22-10/h3-4,10H,5H2,1-2H3,(H,16,19)(H2,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCTSRWUSOSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC(=O)N=C(S2)N)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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